molecular formula C24H21FN2O5 B423316 2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE

2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE

Cat. No.: B423316
M. Wt: 436.4g/mol
InChI Key: OKPCYHIPDXCPGW-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxy, methyl, and fluorobenzoate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 3-fluorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorobenzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: Known for its anti-inflammatory properties.

    3-fluorobenzoic acid: Used as a precursor in the synthesis of various pharmaceuticals.

    Hydrazones: A class of compounds known for their diverse biological activities.

Uniqueness

2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for targeted interactions with enzymes and cellular pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H21FN2O5

Molecular Weight

436.4g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C24H21FN2O5/c1-15-7-9-19(21(11-15)30-2)23(28)27-26-14-16-8-10-20(22(12-16)31-3)32-24(29)17-5-4-6-18(25)13-17/h4-14H,1-3H3,(H,27,28)/b26-14+

InChI Key

OKPCYHIPDXCPGW-VULFUBBASA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)OC

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)OC

Origin of Product

United States

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